(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
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Overview
Description
Labeled Vitamin K1 intermediate.
Scientific Research Applications
Solvent Effects in Chemical Reactions
The compound's behavior in various solvent environments is significant, as evidenced by studies on the solvent effect on the retro-Diels-Alder reaction involving a structurally similar compound. This reaction was studied kinetically in 16 different solvents, demonstrating the compound's interactions with solvents as electrophiles, affecting the reaction's activation energy (Desimoni et al., 1992).
Ring Opening Reactions
Research has shown that acid-promoted ring opening of compounds structurally related to our compound of interest leads to various yields of different products. This indicates the compound's potential in synthetic chemistry, especially in forming new molecular structures through ring opening (Marchand et al., 1998).
Role in Diels-Alder Reactions
The compound plays a role in Diels-Alder reactions, as observed in studies involving similar compounds. These reactions are crucial for creating complex organic structures and have implications in synthetic organic chemistry (Chandler & Stoodley, 1980).
Effect of Water Concentration in Reactions
The impact of water concentration on cycloaddition reactions involving compounds like (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 has been studied. This research is essential for understanding how water concentration influences chemical reactions and solvent effects (Rispens & Engberts, 2005).
Synthesis of Intermediates
The compound is also significant in synthesizing intermediates related to anthracyclinones, which are important in medicinal chemistry and drug development. These intermediates are crucial for creating various pharmaceutical compounds (Preston et al., 1985).
properties
CAS RN |
1329799-73-6 |
---|---|
Product Name |
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 |
Molecular Formula |
C16H14O2 |
Molecular Weight |
246.335 |
InChI |
InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D |
InChI Key |
NELNWZJOZOSDFH-ROKNWGGVSA-N |
SMILES |
CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |
synonyms |
(1α,4α,4aα,9aα)-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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